molecular formula C20H19NO2 B2680252 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 932886-85-6

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B2680252
CAS RN: 932886-85-6
M. Wt: 305.377
InChI Key: MGHAUKLOIDHDFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

TMCQ was first developed and synthesized by Loxo Oncology, Inc. in collaboration with leaders of kinase inhibitors and protein crystallography. The synthesis of quinoline and its analogues has been extensively studied, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Scientific Research Applications

Practical and Large-Scale Synthesis

Quinoline derivatives are vital in the synthesis of pharmaceutically active compounds. An efficient synthesis method for octahydrobenzo[g]quinolines showcases the potential for large-scale manufacturing, highlighting their importance in drug development (Bänziger et al., 2000).

Photophysical Properties Study

Quinoline-based fluorophores have been developed for their unique photophysical behaviors, demonstrating applications in fluorescence spectroscopy for studying solvent polarity effects. These compounds exhibit dual emissions and large Stokes shifts, useful in biochemistry and materials science (Padalkar & Sekar, 2014).

Chemical Synthesis and Structural Studies

Quinoline-derived oligoamides have been synthesized and structurally characterized, indicating their potential in designing helical structures and foldamers. This research is significant for understanding molecular recognition and designing novel materials (Jiang et al., 2003).

Metal Ion Extraction

The modification of styrene-divinylbenzene polymers with quinoline-2-carboxylic acids demonstrates their utility in extracting metal ions from aqueous solutions, suggesting applications in environmental cleanup and resource recovery (Moberg et al., 1990).

Cytotoxic Activity for Cancer Research

Research into quinoline-4-carboxylic acid derivatives has shown significant cytotoxic activity against various carcinoma cell lines, indicating their potential as anticancer agents. This underscores the importance of quinoline derivatives in medicinal chemistry and drug discovery (Bhatt et al., 2015).

properties

IUPAC Name

3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAUKLOIDHDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

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